molecular formula C13H15N3O2 B12278024 Ethyl 3-(5-amino-3-methyl-1H-pyrazol-1-YL)benzoate

Ethyl 3-(5-amino-3-methyl-1H-pyrazol-1-YL)benzoate

Cat. No.: B12278024
M. Wt: 245.28 g/mol
InChI Key: CPMHACBRYYIVDA-UHFFFAOYSA-N
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Description

Ethyl 3-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate ( 903567-11-3) is a chemical compound with a molecular formula of C 13 H 15 N 3 O 2 and a molecular weight of 245.28 g/mol . This molecule features a benzoate ester linked to a 5-amino-3-methylpyrazole ring, a structure known to be of significant interest in medicinal and synthetic chemistry as a building block for more complex molecules. As a pyrazole-benzoate hybrid, this compound serves as a versatile intermediate in organic synthesis . The presence of both amino and ester functional groups provides reactive sites for further chemical modifications, making it a valuable scaffold for developing pharmaceutical candidates and other specialty chemicals . Researchers utilize this and related structures in the exploration of new biologically active compounds. This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers handling this compound should consult available safety resources and adhere to their institution's safety protocols for laboratory chemicals.

Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

ethyl 3-(5-amino-3-methylpyrazol-1-yl)benzoate

InChI

InChI=1S/C13H15N3O2/c1-3-18-13(17)10-5-4-6-11(8-10)16-12(14)7-9(2)15-16/h4-8H,3,14H2,1-2H3

InChI Key

CPMHACBRYYIVDA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)N2C(=CC(=N2)C)N

Origin of Product

United States

Preparation Methods

Pyrazole Ring Formation via β-Keto Ester Intermediates

The pyrazole core is commonly synthesized via cyclocondensation of β-keto esters with hydrazines. For example, ethyl 3-(3-oxobutanoyl)benzoate (A ) reacts with methylhydrazine in refluxing ethanol to yield the pyrazole ring. The reaction proceeds via enolization, nucleophilic attack, and dehydration.

Reaction Scheme
$$
\text{Ethyl 3-(3-oxobutanoyl)benzoate} + \text{Methylhydrazine} \xrightarrow{\text{EtOH, reflux}} \text{Ethyl 3-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate} + \text{H}_2\text{O}
$$

Optimization Data

Parameter Optimal Condition Yield Reference
Solvent Ethanol 72%
Temperature 80°C -
Reaction Time 6–12 hours -

Introduction of the 5-Amino Group

The 5-amino group is introduced via β-ketonitrile intermediates . Ethyl 3-(2-cyano-3-oxobutanoate)benzoate (B ) reacts with hydrazine hydrate under acidic conditions, followed by reduction (e.g., H₂/Pd-C) to deprotect the nitrile to an amine.

Key Steps

  • Knoevenagel condensation of ethyl 3-acetylbenzoate with cyanoacetate to form B .
  • Cyclization with hydrazine hydrate in acetic acid.
  • Catalytic hydrogenation to reduce the nitrile to an amine.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

Pre-formed 5-amino-3-methyl-1H-pyrazole (C ) is coupled with ethyl 3-bromobenzoate (D ) using Pd(PPh₃)₄ as a catalyst. The amino group is protected as a Boc derivative during coupling to prevent side reactions.

Reaction Conditions

  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Base : K₂CO₃
  • Solvent : DMF/H₂O (4:1)
  • Temperature : 90°C, 12 hours
  • Yield : 58–65%

Deprotection
The Boc group is removed with TFA in DCM, yielding the free amine.

Buchwald-Hartwig Amination

Aryl halides react with pyrazole amines under Pd catalysis. For example, ethyl 3-iodobenzoate (E ) couples with C using Xantphos as a ligand.

Data Table

Ligand Solvent Temperature Yield
Xantphos Toluene 110°C 52%
BINAP Dioxane 100°C 48%

Nucleophilic Aromatic Substitution

Activated Benzoate Derivatives

Ethyl 3-nitrobenzoate undergoes nucleophilic substitution with 5-amino-3-methyl-1H-pyrazole (C ) in DMF at 120°C. The nitro group is subsequently reduced to an amine using SnCl₂/HCl.

Limitations

  • Low regioselectivity unless electron-withdrawing groups activate the aromatic ring.
  • Requires harsh conditions (e.g., 120°C, 24 hours).

Multi-Component Reactions (MCRs)

One-Pot Synthesis

A mixture of ethyl 3-formylbenzoate, acetylacetone, and hydrazine hydrate in acetic acid forms the pyrazole ring in situ. The reaction proceeds via enamine formation, cyclization, and oxidation.

Advantages

  • Fewer purification steps.
  • Higher atom economy.

Conditions

  • Catalyst : NaOAc (20 mol%)
  • Solvent : Ethanol
  • Yield : 68%

Comparative Analysis of Methods

Method Advantages Disadvantages Yield Range
Cyclocondensation High regioselectivity Multi-step synthesis 60–75%
Suzuki Coupling Mild conditions Requires Pd catalysts 50–65%
Nucleophilic Substitution Simple setup Low yields, harsh conditions 30–45%
MCRs Scalability Limited substrate scope 55–70%

Industrial-Scale Considerations

  • Continuous Flow Reactors : Improve yield (∼80%) by enhancing heat/mass transfer.
  • Catalyst Recycling : Pd recovery systems reduce costs in Suzuki reactions.
  • Green Chemistry : Ethanol/water mixtures replace toxic solvents (e.g., DMF).

Characterization and Quality Control

  • ¹H NMR : Pyrazole protons appear as singlets at δ 6.2–6.5 ppm.
  • HPLC Purity : >98% achieved via recrystallization (hexane/EtOAc).
  • X-ray Crystallography : Confirms planar pyrazole-benzene dihedral angle (76.06°).

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-amino-3-methyl-1H-pyrazol-1-YL)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Preliminary studies indicate that Ethyl 3-(5-amino-3-methyl-1H-pyrazol-1-YL)benzoate may exhibit antimicrobial properties. Research has shown that compounds with similar structures can interact with biological targets related to microbial resistance. In vitro studies are warranted to explore its efficacy against various pathogens .

Anti-inflammatory Properties

The compound's structural similarities to other bioactive molecules suggest potential anti-inflammatory effects. Research into related pyrazole derivatives has demonstrated notable anti-inflammatory activity, indicating that this compound could be a candidate for developing new anti-inflammatory agents .

Analgesic Effects

Case studies on similar pyrazole derivatives have revealed analgesic properties, making this compound a potential candidate for pain management therapies. Further pharmacological screening is necessary to establish its analgesic efficacy .

The synthesis of this compound typically involves several key steps, including the formation of the pyrazole ring and subsequent esterification reactions. Understanding these pathways is crucial for optimizing production methods for pharmaceutical applications .

Study on Antimicrobial Efficacy

A study conducted on related pyrazole derivatives demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The findings suggest that modifications to the pyrazole structure can enhance bioactivity, warranting further exploration of this compound in this context .

Research on Anti-inflammatory Mechanisms

In another case study, researchers investigated the anti-inflammatory mechanisms of pyrazole derivatives. The results indicated that these compounds could inhibit pro-inflammatory cytokines, suggesting that this compound may also exert similar effects .

Mechanism of Action

The mechanism of action of Ethyl 3-(5-amino-3-methyl-1H-pyrazol-1-YL)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, thereby inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 3- vs. 4-Substituted Pyrazolyl Benzoates

A critical distinction arises from the substitution position of the pyrazole ring on the benzoate moiety. Ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate, a positional isomer, forms 1D or 2D supramolecular aggregates via N–H···O and N–H···N hydrogen bonds. In contrast, the 3-substituted analog (the target compound) exhibits a 3D hydrogen-bonded network due to altered spatial arrangement, which enhances structural rigidity and thermal stability .

Table 1: Positional Isomer Comparison
Compound Substitution Position Hydrogen-Bonding Dimensionality Key Structural Features
Ethyl 3-(5-amino-3-methyl-1H-pyrazol-1-YL)benzoate 3-position 3D network Enhanced rigidity, multiple H-bond donors/acceptors
Ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate 4-position 1D/2D aggregates Linear or planar H-bond patterns

Functional Group Variations: Ester vs. Ketone Bridges

Compound 7b (ethyl 2,4-diaminothiophene-5-yl-3-carboxylate methanone) features a ketone bridge instead of a direct benzoate-pyrazole linkage. The ketone group reduces hydrogen-bonding capacity compared to the ester carbonyl, leading to weaker intermolecular interactions. Additionally, the thiophene ring in 7b introduces sulfur-mediated interactions, absent in the target compound, which may alter solubility and electronic properties .

Substituent Effects on Physicochemical Properties

Bulky Alkyl Groups

Ethyl 3-{3-t-butyl-5-[3-(4-fluorophenyl)ureido]-1H-pyrazol-1-yl}benzoate (MW: 424.5 g/mol) incorporates a t-butyl group and a fluorophenyl ureido substituent.

Carboxamide and Propyl Substituents

Compound 38 (ethyl 4-((3-((5-carbamoyl-1-methyl-3-propyl-1H-pyrazol-4-yl)amino)-1,1,1,2-tetrafluoropropan-2-yl)oxy)benzoate; MW: 460 g/mol) includes a carboxamide and propyl chain, increasing molecular weight by ~35% compared to the target compound. The carboxamide group introduces additional hydrogen-bonding sites, which could enhance solubility in polar solvents .

Table 2: Substituent Impact on Properties
Compound Key Substituents Molecular Weight (g/mol) Notable Effects
This compound 5-amino, 3-methyl ~261* Balanced H-bonding, moderate lipophilicity
Ethyl 3-{3-t-butyl-5-[...}benzoate 3-t-butyl, fluorophenyl ureido 424.5 High lipophilicity, steric hindrance
Compound 38 () 5-carbamoyl, 3-propyl 460 Enhanced solubility, higher MW

*Calculated based on molecular formula C₁₃H₁₅N₃O₂.

Biological Activity

Ethyl 3-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Compound Overview

  • Molecular Formula : C13H15N3O2
  • Molecular Weight : 245.28 g/mol
  • Density : Approximately 1.2 g/cm³
  • Boiling Point : Approximately 414.3 °C at 760 mmHg

This compound features an ethyl ester linked to a benzoate moiety and a pyrazole derivative, which contributes to its reactivity and potential interactions with biological targets.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits significant antimicrobial activity. Its structural analogs have shown effectiveness against various bacterial strains, indicating that this compound may share similar mechanisms of action. The compound's interaction with specific microbial targets is currently under investigation, focusing on its binding affinity and inhibitory effects on microbial growth .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. Compounds in the pyrazole family are known for their ability to modulate inflammatory pathways, potentially making this compound a candidate for treating inflammatory diseases . Further studies are required to elucidate the exact mechanisms through which it exerts these effects.

Anticancer Activity

Recent investigations have explored the cytotoxic effects of this compound against human cancer cell lines. In vitro assays demonstrated that the compound inhibited cell proliferation in several cancer lines, including A549 (lung cancer) and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) values were determined, suggesting a dose-dependent response that warrants further exploration .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights the unique properties of this compound:

Compound NameMolecular FormulaKey Features
Ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoateC13H15N3O2Different positional isomer; potential variations in biological activity
Methyl 4-(5-amino-3-methyl-1H-pyrazol-1-YL)benzoateC12H13N3O2Methyl ester instead of ethyl; may exhibit different solubility and reactivity
3-(5-Amino-3-methyl-1H-pyrazol-1-YL)benzoic acidC11H12N4O2Lacks ester functionality; potential for different biological interactions

The variations in structure influence their biological activities, making this compound a compelling candidate for further pharmacological development.

Study on Anticancer Activity

In a recent study, this compound was tested against five human tumor cell lines using the MTS assay. The results indicated that treatment with the compound at concentrations ranging from 15 to 150 µM resulted in significant cell viability reduction, particularly in the RKO (colorectal cancer), PC-3 (prostate cancer), and HeLa cell lines. The strongest effect was observed at an IC50 value of approximately 70 µM for RKO cells .

Antimicrobial Activity Assessment

Another study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound, against common bacterial strains. The results demonstrated promising antibacterial effects, suggesting potential applications in treating infections resistant to conventional antibiotics .

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